3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrol-2-one ring
Mechanism of Action
Target of Action
This compound is a complex heterocyclic structure, and its targets could be diverse depending on its functional groups and molecular structure .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
For instance, imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For instance, some imidazole-containing compounds have been reported to exhibit antioxidant potential .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of acetylacetone, phenylhydrazine, and other reagents in the presence of a catalyst to form the desired pyrrol-2-one ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-thione: This compound has a similar structure but with a sulfur atom replacing the oxygen in the pyrrol-2-one ring.
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-imine: This compound has a nitrogen atom replacing the oxygen in the pyrrol-2-one ring.
Uniqueness
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)10-11(9-6-4-3-5-7-9)13(2,17)14-12(10)16/h3-7,17H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWUTVVBBEVJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(NC1=O)(C)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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